4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15/h1-4H,5H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOZEFRMYXKZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The cyclocondensation approach leverages the reactivity of amidoximes with acyl chlorides to construct the 1,2,4-oxadiazole core. For 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide, the synthesis begins with the preparation of 4-amidoximebenzamide.
Step 1: Formation of 4-Amidoximebenzamide
4-Cyanobenzamide is treated with hydroxylamine hydrochloride in a methanol-water mixture under reflux (60–80°C, 6–8 hours). The nitrile group undergoes nucleophilic addition to form the amidoxime intermediate:
$$
\text{4-Cyanobenzamide} + \text{NH}_2\text{OH·HCl} \rightarrow \text{4-Amidoximebenzamide} + \text{HCl}
$$
Step 2: Cyclocondensation with Chloroacetyl Chloride
The amidoxime reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by cyclization and elimination of HCl:
$$
\text{4-Amidoximebenzamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{this compound} + 2\text{HCl}
$$
Key Parameters
- Temperature : Strict control below 10°C minimizes side reactions.
- Solvent : Anhydrous DCM ensures high solubility of intermediates.
- Yield : 65–75% after purification via recrystallization (ethanol/water).
Industrial Adaptations
Scaling this method requires continuous flow reactors to maintain low temperatures and enhance mixing efficiency. Automated quenching systems neutralize excess HCl, improving safety and reproducibility.
Peptide Coupling and Thermal Cyclization
Synthetic Pathway from Carboxylic Acid Precursors
This method, adapted from sphingosine-1-phosphate receptor ligand syntheses, involves coupling a benzamide-derived carboxylic acid with a functionalized benzimidamide, followed by cyclization.
Step 1: Preparation of 4-Carboxybenzamide
4-Cyanobenzoic acid is hydrolyzed to 4-carboxybenzamide using concentrated sulfuric acid (90°C, 4 hours). The nitrile group is selectively converted to an amide while preserving the carboxylic acid functionality:
$$
\text{4-Cyanobenzoic acid} + \text{H}2\text{SO}4 \rightarrow \text{4-Carboxybenzamide} + \text{NH}_3
$$
Step 2: Peptide Coupling with N-Hydroxy-4-(Hydroxymethyl)benzimidamide
The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). It then couples with N-hydroxy-4-(hydroxymethyl)benzimidamide at room temperature (12–16 hours):
$$
\text{4-Carboxybenzamide} + \text{N-Hydroxy-4-(hydroxymethyl)benzimidamide} \rightarrow \text{Intermediate Adduct}
$$
Step 3: Thermal Cyclization
The adduct is heated to 120–140°C in toluene, inducing cyclodehydration to form the oxadiazole ring. This step converts the hydroxymethyl group to a chloromethyl substituent via treatment with thionyl chloride (SOCl₂) in dichloroethane (60°C, 2 hours):
$$
\text{Intermediate Adduct} \xrightarrow{\Delta} \text{4-[5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl]benzamide} \xrightarrow{\text{SOCl}_2} \text{Target Compound}
$$
Optimization Insights
- Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Peptide Coupling |
|---|---|---|
| Reaction Time | 8–10 hours | 18–24 hours |
| Yield | 65–75% | 50–60% |
| Scalability | Moderate | High |
| Byproduct Formation | HCl (easily neutralized) | Complex impurities |
| Industrial Feasibility | Requires cryogenic systems | Compatible with flow chemistry |
Recent advances in photoredox catalysis and electrochemical synthesis offer promising alternatives. For instance, visible-light-mediated C–H functionalization could streamline the introduction of the chloromethyl group without harsh chlorinating agents. Additionally, enzyme-catalyzed cyclization (e.g., using lipases) is under investigation for greener synthesis.
Challenges and Mitigation Strategies
- Chloromethyl Stability : The chloromethyl group is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) extends shelf life.
- Regioselectivity : Competing 1,3,4-oxadiazole formation is minimized using bulky bases (e.g., DBU) to favor 1,2,4-regioisomers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) is the primary reactive site, enabling nucleophilic substitutions under controlled conditions.
Mechanistic Insight :
-
Substitution proceeds via an Sₙ2 mechanism, where CN⁻ displaces Cl⁻ to form cyanomethyl intermediates. Subsequent decyanation under high temperatures releases HCN, forming alkanes .
-
Steric hindrance from the oxadiazole ring influences reaction rates and product distribution.
Oxidation and Reduction Reactions
The oxadiazole ring and chloromethyl group undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product Formed | Application | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ in AcOH | 4-[5-(Carboxymethyl)-1,2,4-oxadiazol-3-yl]benzamide | Precursor for carboxylate derivatives. | |
| Reduction | NaBH₄ in MeOH | 4-[5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl]benzamide | Intermediate for polymer synthesis. | |
| Catalytic Hydrogenation | H₂/Pd-C in EtOAc | 4-[5-(Methyl)-1,2,4-oxadiazol-3-yl]benzamide | Removal of chlorine enhances lipophilicity. |
Key Observations :
-
Oxidation with H₂O₂ selectively converts -CH₂Cl to -COOH without disrupting the oxadiazole ring.
-
NaBH₄ reduces -CH₂Cl to -CH₂OH, enabling conjugation with bioactive molecules.
Cycloaddition Reactions
The electron-deficient oxadiazole ring participates in [3+2] cycloadditions.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl propiolate | 120°C, toluene, 12h | Isoxazoline-fused benzamide derivative | 62% | |
| Phenylacetylene | CuI catalyst, DMF, 80°C | Triazole-linked hybrid compound | 55% |
Applications :
-
Cycloadditions expand the heterocyclic framework for drug discovery.
-
Triazole derivatives exhibit improved pharmacokinetic profiles.
Cross-Coupling Reactions
The chloromethyl group facilitates palladium-catalyzed couplings.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-substituted oxadiazole derivatives | 70% | |
| Sonogashira Coupling | PdCl₂, CuI, PPh₃, alkyne | Alkynylated benzamide analogs | 65% |
Significance :
-
Coupling reactions introduce aryl/alkynyl groups for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
Controlled hydrolysis modifies both the oxadiazole and benzamide moieties.
| Conditions | Product | Outcome | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6h | 4-(5-Carboxy-1,2,4-oxadiazol-3-yl)benzamide | Oxadiazole ring cleavage to carboxylate. | |
| NaOH (aq), 80°C, 3h | 4-Aminobenzamide + oxadiazole fragments | Degradation study for stability assessment. |
Biological Activity Correlations
Reaction products demonstrate pharmacological potential:
Scientific Research Applications
Medicinal Chemistry
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been studied for its antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
- Anticancer Activity : Recent studies have evaluated the anticancer effects of related oxadiazole compounds. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated significant anticancer activity against various cancer cell lines (e.g., SNB-19 and NCI-H460) with promising results in molecular docking studies against tubulin inhibitors . These findings suggest that derivatives of this compound could exhibit similar or enhanced anticancer properties.
- Antimicrobial Activity : The compound is also being explored for its antimicrobial capabilities. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of mycobacterial and fungal strains, showcasing comparable efficacy to established antibiotics such as isoniazid and fluconazole .
Materials Science
In materials science, this compound is investigated for its potential in developing new materials with unique electronic and optical properties. The incorporation of oxadiazole moieties into polymer matrices can enhance their thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
| Electronic Properties | Tunable |
Research suggests that these properties can be tailored by modifying the substituents on the oxadiazole ring .
Biological Research
The compound serves as a valuable tool in biological research for studying various biochemical pathways and molecular interactions.
- Mechanism of Action : The mechanism involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular processes .
Case Studies
- Anticancer Evaluation : A study synthesized several oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines. One derivative exhibited a significant percentage growth inhibition (PGI) at low concentrations, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Screening : Another research focused on the antimicrobial properties of oxadiazole compounds against resistant bacterial strains. Compounds showed MIC values comparable to standard treatments, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide moiety : Provides hydrogen-bonding capacity via the amide group.
- 1,2,4-Oxadiazole ring : Enhances rigidity and resistance to enzymatic degradation.
- Chloromethyl substituent : A reactive handle for nucleophilic substitution or cross-coupling reactions.
Structural Variations and Substituent Effects
a) Substituents on the Benzamide Nitrogen
- N-Isopentyl derivative (4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide): Molecular formula: C15H18ClN3O2, Molecular weight: 307.78.
- N-Benzyl derivative (N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide):
- N-[2-(Acetylamino)ethyl] derivative: Molecular formula: C14H15ClN4O3, Molecular weight: 323. The acetylated ethylamine side chain enhances solubility in polar solvents .
b) Substituents on the Oxadiazole Ring
- 5-Trifluoromethyl-1,2,4-oxadiazole derivatives (e.g., compound U7 in ):
- 5-Bromodifluoromethyl derivatives (e.g., compounds 12 and 13 in ):
Physical and Chemical Properties
Biological Activity
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₇H₁₄ClN₃O₂
- Molecular Weight : 327.76 g/mol
- CAS Number : 1119450-84-8
- MDL Number : MFCD12026846
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses antibacterial activity comparable to established antibiotics such as ciprofloxacin and penicillin G .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 μg/ml |
| This compound | Escherichia coli | 4 μg/ml |
| Ciprofloxacin | Staphylococcus aureus | 2 μg/ml |
| Penicillin G | Staphylococcus aureus | 0.5 μg/ml |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the cytotoxic effects of various oxadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results showed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a promising potential for cancer treatment .
Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 12.50 |
| This compound | U-937 | 10.00 |
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Modifications in the substituents on the aromatic ring and the oxadiazole moiety can enhance or diminish their biological efficacy. For instance, the introduction of halogen atoms has been shown to affect the potency against various pathogens and cancer cell lines .
Case Studies
Several studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Antibacterial Study : A series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the oxadiazole ring enhanced antibacterial potency .
- Anticancer Evaluation : An investigation into the cytotoxic effects of oxadiazole derivatives on leukemia cell lines revealed that certain compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide, and how can reaction conditions be optimized?
- The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring, followed by chloromethylation and benzamide coupling. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃) under reflux conditions (~80–100°C) to form the oxadiazole core .
- Chloromethylation : Reaction with chloromethylating agents (e.g., ClCH₂SO₂Cl) in inert solvents (e.g., DCM) at controlled temperatures (0–5°C) to minimize side reactions .
- Coupling : Amidation via benzoyl chloride in the presence of a base (e.g., triethylamine) to attach the benzamide group .
- Optimization focuses on solvent choice, temperature control, and stoichiometric ratios to improve yields (typically 60–75%) and purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chloromethyl (-CH₂Cl) and oxadiazole ring protons/carbons. For example, the chloromethyl group shows a triplet near δ 4.5–5.0 ppm in ¹H NMR .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of benzamide) and ~950 cm⁻¹ (C-O-C stretch of oxadiazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:
- The oxadiazole ring exhibits planar geometry, with N-O bond lengths of ~1.36 Å and C-Cl bond lengths of ~1.73 Å .
- Dihedral angles between the benzamide and oxadiazole rings (~15–25°) indicate steric interactions affecting molecular packing .
Q. What strategies address contradictory data in biological activity assays for this compound?
- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition kinetics) to distinguish direct activity from off-target effects. For example, if conflicting cytotoxicity data arise, evaluate selectivity against non-target cell lines .
- Metabolic Stability Testing : Assess stability in liver microsomes to rule out false positives/negatives due to rapid degradation .
- Dose-Response Curves : Perform multi-concentration assays to identify biphasic effects (e.g., hormesis) that may explain inconsistent potency .
Q. How can reaction mechanisms for oxadiazole ring functionalization be validated experimentally?
- Isotopic Labeling : Use ¹⁸O-labeled water during cyclization to track oxygen incorporation into the oxadiazole ring .
- Kinetic Studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-determining steps (e.g., chloromethylation vs. cyclization) .
- Computational Modeling : Compare transition-state energies (using DFT) for competing pathways (e.g., SN1 vs. SN2 in chloromethylation) .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?
- Parallel Synthesis : Use automated liquid handlers to screen substituents (e.g., replacing chloromethyl with fluoromethyl) under identical conditions .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progression in real time .
Q. How can researchers resolve solubility challenges in bioactivity assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without disrupting assay integrity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
